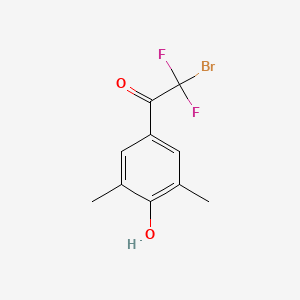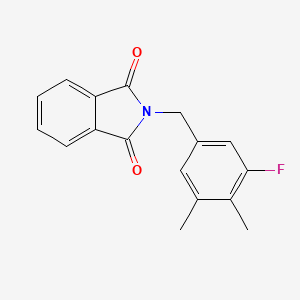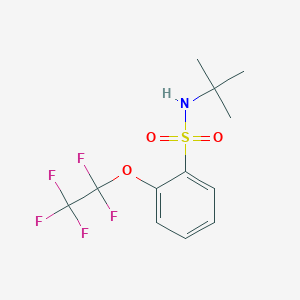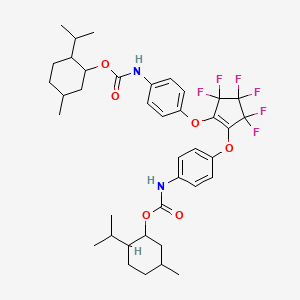![molecular formula C12H11F3O5 B6311884 2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate CAS No. 773134-20-6](/img/structure/B6311884.png)
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate (TFMPM) is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a versatile reagent with a range of biochemical and physiological effects, making it a valuable tool for scientists and lab workers.
Applications De Recherche Scientifique
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate has a variety of applications in scientific research. It can be used as a catalyst in organic reactions, as a reagent for the synthesis of organic compounds, and as a protective group in peptide synthesis. It has also been used in the synthesis of pharmaceuticals and in the development of new materials.
Mécanisme D'action
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate acts as a nucleophilic reagent, meaning that it can react with other molecules and form covalent bonds. It is able to form strong bonds with a wide range of substrates, making it a useful tool in the synthesis of organic compounds.
Biochemical and Physiological Effects
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate has a range of biochemical and physiological effects. It can act as a substrate for enzymes, allowing them to catalyze reactions. It can also act as an inhibitor of enzymes, preventing them from catalyzing reactions. In addition, it can act as a substrate for transporters, allowing them to transport molecules across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. It is also non-toxic, making it safe to handle. However, it is also relatively unstable in the presence of strong acids and bases, and it can be difficult to remove from reaction mixtures.
Orientations Futures
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate has a wide range of potential applications in the fields of scientific research and laboratory experiments. In the future, it could be used in the synthesis of new pharmaceuticals, materials, and other organic compounds. It could also be used as a reagent in the development of new catalysts and as a protective group in peptide synthesis. Additionally, it could be used as a substrate or inhibitor of enzymes, allowing scientists to study the effects of these enzymes in greater detail. Finally, it could be used as a substrate for transporters, allowing scientists to study the transport of molecules across cell membranes.
Méthodes De Synthèse
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate is synthesized through a simple, three-step process. First, an aqueous solution of trifluoromethoxybenzaldehyde is reacted with dimethyl malonate in the presence of a base such as sodium hydroxide. The resulting product is then treated with a strong acid such as hydrochloric acid to form a precipitate, which is filtered and washed with water. The final product is a white solid.
Propriétés
IUPAC Name |
dimethyl 2-[4-(trifluoromethoxy)phenyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O5/c1-18-10(16)9(11(17)19-2)7-3-5-8(6-4-7)20-12(13,14)15/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKILQWKAMETPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)







